molecular formula C7H14N2O3 B12054081 L-Theanine-d5

L-Theanine-d5

Cat. No.: B12054081
M. Wt: 179.23 g/mol
InChI Key: DATAGRPVKZEWHA-HOWSKJRISA-N
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Description

L-Theanine-d5, also known as L-Glutamic Acid γ-ethyl amide-d5, is a deuterium-labeled form of L-Theanine. L-Theanine is a non-protein amino acid found predominantly in green tea leaves. It is known for its neuroprotective and antioxidant activities, as well as its ability to block the binding of L-glutamic acid to glutamate receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Theanine-d5 can be synthesized through various methods. One common approach involves the use of deuterated ethylamine and L-glutamic acid as starting materials. The reaction typically involves the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the amino group of deuterated ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs fermentation techniques. For instance, Escherichia coli can be genetically engineered to express enzymes that facilitate the biosynthesis of this compound. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase .

Chemical Reactions Analysis

Types of Reactions

L-Theanine-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .

Scientific Research Applications

L-Theanine-d5 has a wide range of scientific research applications:

Mechanism of Action

L-Theanine-d5 exerts its effects by raising inhibitory neurotransmitter levels and blocking the production of excitatory neurotransmitters. It competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing uptake. This mechanism contributes to its neuroprotective and relaxing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification is essential .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

179.23 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i1D3,2D2

InChI Key

DATAGRPVKZEWHA-HOWSKJRISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCNC(=O)CCC(C(=O)O)N

Origin of Product

United States

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